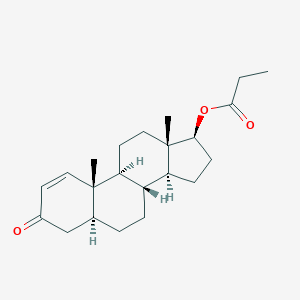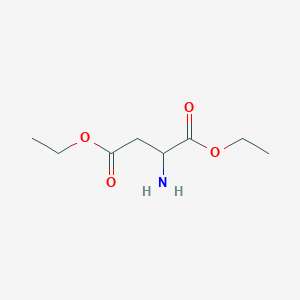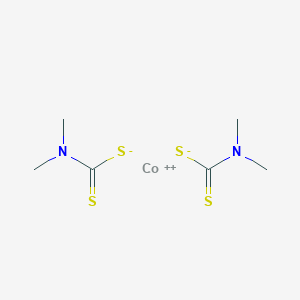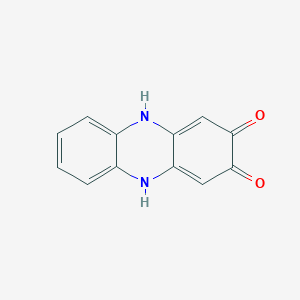
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
説明
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a compound of interest due to its role as an intermediate in the synthesis of various biologically active compounds. It has been identified as a significant precursor in the creation of small molecule inhibitors, which are crucial in the study of anticancer drugs .
Synthesis Analysis
The synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one involves a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene. The process includes rearrangement, condensation, and nucleophilic substitution reactions. The overall yield of the synthesis was not specified in the provided data, but the importance of the intermediate cyclopentanone oxime was highlighted . Another related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized in nine steps with an overall yield of 36%, indicating the complexity and challenge of synthesizing such molecules .
Molecular Structure Analysis
X-ray powder diffraction data for 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has been reported, providing insights into its molecular structure. The compound crystallizes in the P21 space group with a unit cell volume of 1483.08 Å^3 and no detectable impurities . This structural information is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The compound can be used to synthesize various derivatives with potential biological activities. For instance, derivatives such as 1-(4-methoxyphenyl)-6-(4-(2-methyl-1(2-oxopiperidin-1-yl)propan-2-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide have been mentioned, showcasing the versatility of the core structure in medicinal chemistry . Additionally, the recyclization of morpholinium tetrahydropyridine thiolates to form thiophenes indicates the reactivity of similar morpholine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one can be inferred from its molecular structure and synthesis. The X-ray diffraction data provides the density of the compound as 1.358 g cm^-3, which is useful for the characterization of the material . The purity of the synthesized compound is also of high importance, as no detectable impurities were observed in the diffraction data, suggesting a high-quality synthesis process .
科学的研究の応用
Morpholino Oligos: Gene Function Studies
Morpholino oligos , a derivative closely related to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, have been extensively utilized in gene function studies across various model organisms, including sea urchin, zebrafish, and frogs. These compounds are recognized for their capability to inhibit gene function in embryos, offering a relatively simple and rapid method to study gene function, especially when employed with meticulous controls (Heasman, 2002).
Pharmacological Profile of Morpholine Derivatives
Morpholine derivatives , including 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, exhibit a broad spectrum of pharmacological activities. Recent studies have highlighted the diverse pharmacological profiles of these compounds, indicating their potential in drug development for various therapeutic applications (Asif & Imran, 2019).
Role in Antioxidant Activity Analysis
Morpholine compounds have also been implicated in studies focused on antioxidant activity . A comprehensive review of the analytical methods used to determine antioxidant activity underscores the importance of morpholine derivatives in understanding the chemical basis of antioxidant properties in various fields, ranging from food engineering to medicine and pharmacy (Munteanu & Apetrei, 2021).
Involvement in Photocatalytic Degradation Studies
Studies on the photocatalytic degradation of pollutants like pyridine and morpholine have revealed the intricate pathways involved in the degradation process. These studies not only help in identifying by-products of photocatalytic degradation but also contribute to understanding the mechanisms at play in environmental pollutant management (Pichat, 1997).
Safety and Hazards
特性
IUPAC Name |
5-morpholin-4-yl-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15-14(16-8-10-22-11-9-16)2-1-7-17(15)12-3-5-13(6-4-12)18(20)21/h2-6H,1,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFAEOWNWSDWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620357 | |
| Record name | 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | |
CAS RN |
503615-03-0 | |
| Record name | 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reported crystallographic data for 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone?
A1: The study provides essential structural information about the compound, revealing its crystallographic parameters. Specifically, the research confirms the compound crystallizes in the monoclinic system with the space group P21. The unit cell dimensions are determined as a = 7.112(1) Å, b = 33.360(2) Å, c = 6.265(1) Å, with angles α = 90°, β = 94.037(1)°, γ = 90°. These parameters, along with the calculated density (ρ cal = 1.358 g cm−3) and the number of molecules per unit cell (Z = 4), offer valuable insights into the compound's solid-state arrangement. [] This information can be crucial for understanding its physicochemical properties, such as solubility, stability, and even potentially influencing its biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















